3,4-Diethoxybenzenesulfonamide
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Overview
Description
3,4-Diethoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Mechanism of Action
Target of Action
3,4-Diethoxybenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, inhibit the bacterial enzymes responsible for the conversion of PABA (p-aminobenzoic acid) into folic acid . By binding to these enzymes, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways within the bacteria. Folic acid is essential for the synthesis of nucleic acids and proteins, so its absence disrupts these critical processes, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight (245295 Da) and its predicted LogP value (163) suggest that it may have good absorption and distribution characteristics . The compound’s water solubility (3532 mg/L at 25°C) also indicates that it could be well-absorbed in the gastrointestinal tract .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts critical cellular processes within the bacteria, leading to their death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy might be influenced by the presence of other substances that could interact with it or alter its absorption and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxybenzenesulfonamide typically involves the sulfonation of 3,4-diethoxyaniline. One common method includes the reaction of 3,4-diethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Sulfonic acids or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,4-Diethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is relevant in the treatment of diseases like glaucoma and certain cancers.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a tool for studying the effects of sulfonamide compounds on biological systems, including their antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Ethoxybenzenesulfonamide
- 3,4-Dimethoxybenzenesulfonamide
Uniqueness
3,4-Diethoxybenzenesulfonamide is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3,4-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYAXGQHQSSIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407149 |
Source
|
Record name | 3,4-diethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-87-9 |
Source
|
Record name | 3,4-diethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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